Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate
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Overview
Description
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative known for its diverse applications in various fields, including chemistry, biology, and medicine. Pyrimidine derivatives are widely studied due to their significant biological activities, such as antiviral, anticancer, and antimicrobial properties .
Preparation Methods
The synthesis of Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate typically involves the reaction of 2,6-dichloro-5-methoxypyrimidine with ethyl chloroformate under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to yield various oxidation products.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate can be compared with other pyrimidine derivatives such as:
- Mthis compound
- 2,6-Dichloro-5-methoxypyrimidine-4-carboxylic acid
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. This compound is unique due to its specific ethyl ester group, which can influence its reactivity and applications .
Properties
Molecular Formula |
C8H8Cl2N2O3 |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
ethyl 2,6-dichloro-5-methoxypyrimidine-4-carboxylate |
InChI |
InChI=1S/C8H8Cl2N2O3/c1-3-15-7(13)4-5(14-2)6(9)12-8(10)11-4/h3H2,1-2H3 |
InChI Key |
GSEDYOWVVXQHBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC(=N1)Cl)Cl)OC |
Origin of Product |
United States |
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